Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate
Description
Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate is a glycine-derived methyl ester featuring a 7-chlorobenzo[d][1,3]dioxole substituent attached via a methylene group to the glycine nitrogen. The benzo[d][1,3]dioxole moiety consists of a fused benzene ring with two oxygen atoms at the 1,3-positions, substituted with a chlorine atom at the 7-position.
Properties
Molecular Formula |
C11H12ClNO4 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
methyl 2-[(7-chloro-1,3-benzodioxol-5-yl)methylamino]acetate |
InChI |
InChI=1S/C11H12ClNO4/c1-15-10(14)5-13-4-7-2-8(12)11-9(3-7)16-6-17-11/h2-3,13H,4-6H2,1H3 |
InChI Key |
XSDJSLYXSIQEGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=CC2=C(C(=C1)Cl)OCO2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl ((7-chlorobenzo[d]dioxol-5-yl)methyl)glycinate
Synthetic Routes and Reaction Conditions
The most commonly reported synthetic method for methyl ((7-chlorobenzo[d]dioxol-5-yl)methyl)glycinate involves the condensation of 7-chlorobenzo[d]dioxole-5-carbaldehyde with glycine methyl ester hydrochloride. This reaction proceeds via a reductive amination pathway, which can be summarized as follows:
- Step 1: Formation of an imine intermediate by reacting 7-chlorobenzo[d]dioxole-5-carbaldehyde with glycine methyl ester under mild acidic or neutral conditions.
- Step 2: Reduction of the imine intermediate using a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield the target methyl ((7-chlorobenzo[d]dioxol-5-yl)methyl)glycinate.
- Step 3: Purification of the product by standard techniques such as recrystallization or chromatography to achieve high purity.
Reaction Conditions:
- Solvent: Commonly methanol, ethanol, or dichloromethane.
- Temperature: Ambient to slightly elevated temperatures (room temperature to 50 °C).
- Reaction time: Several hours to overnight, depending on the scale and reagents.
This method is favored due to its straightforward approach and relatively high yields (typically 70-85%) with minimal by-products.
Alternative Synthetic Approaches
Other synthetic strategies reported include:
Direct alkylation of glycine methyl ester : Using 7-chlorobenzo[d]dioxole-5-methyl halide (e.g., bromide or chloride) under basic conditions to form the desired compound. This method requires careful control of the alkylation conditions to avoid over-alkylation or side reactions.
Esterification of the corresponding amino acid : Starting from 7-chlorobenzo[d]dioxol-5-ylmethylglycine, methylation of the carboxylic acid group using reagents such as diazomethane or acidic methanolysis can yield the methyl ester.
Industrial Production Considerations
In industrial settings, the synthesis of methyl ((7-chlorobenzo[d]dioxol-5-yl)methyl)glycinate is optimized for scale-up with the following considerations:
- Use of continuous flow reactors to improve reaction control and reproducibility.
- Employment of automated reagent addition and temperature control systems to enhance safety and yield.
- Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions to ensure batch-to-batch consistency.
- Optimization of solvent recycling and waste minimization to reduce environmental impact.
Reaction Parameters and Optimization Data
The following table summarizes key parameters and outcomes from typical synthetic procedures reported in the literature:
| Parameter | Typical Conditions | Outcome / Notes |
|---|---|---|
| Aldehyde: Glycine methyl ester ratio | 1:1 to 1:1.2 molar ratio | Slight excess of glycine methyl ester improves imine formation |
| Solvent | Methanol, ethanol, dichloromethane | Methanol preferred for solubility and reaction rate |
| Reducing agent | Sodium cyanoborohydride (NaBH3CN) | Mild, selective reduction of imine intermediate |
| Temperature | 20–50 °C | Higher temperatures accelerate reaction but may increase side products |
| Reaction time | 4–24 hours | Longer times ensure complete conversion |
| Yield | 70–85% | Dependent on purification method |
| Purification | Column chromatography, recrystallization | Essential for removing unreacted starting materials and side products |
In-Depth Research Findings
Mechanistic Insights
The key synthetic step, reductive amination, proceeds via the formation of an imine intermediate between the aldehyde group of 7-chlorobenzo[d]dioxole-5-carbaldehyde and the amino group of glycine methyl ester. The selective reduction of this intermediate avoids over-reduction of other functional groups and preserves the benzo[d]dioxole ring integrity. The chlorine substituent remains intact during the reaction, allowing for further functionalization if desired.
Reaction Optimization Studies
Studies have shown that the choice of reducing agent and solvent significantly affects the yield and purity of the final product. Sodium cyanoborohydride is preferred due to its selectivity and mildness, whereas stronger reducing agents like lithium aluminum hydride are generally avoided to prevent side reactions.
Temperature control is critical; reactions performed at room temperature minimize side reactions, while elevated temperatures can speed up the process but require careful monitoring.
Scale-Up and Industrial Adaptation
Industrial scale synthesis has adapted the reductive amination method with continuous flow technology, allowing precise control over reaction time and temperature, resulting in improved yields and reproducibility. Automated systems facilitate the handling of sensitive reagents and enable safer operations.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Reductive amination of aldehyde | Imine formation + selective reduction | High yield, mild conditions, selective | Requires careful reagent handling |
| Direct alkylation | Alkylation of glycine methyl ester | Simpler reagents | Risk of over-alkylation, side reactions |
| Esterification of amino acid | Methylation of carboxylic acid | Straightforward if amino acid available | Requires prior synthesis of amino acid |
Chemical Reactions Analysis
Types of Reactions
Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the benzo[d][1,3]dioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
This may improve aqueous solubility but reduce membrane permeability. The 7-chloro position on the benzodioxole ring may sterically hinder interactions with flat binding pockets, whereas the 2-chloro on the benzoyl group () allows for planar aromatic stacking.
In contrast, the rigid amide bond in methyl N-(2-chlorobenzoyl)glycinate may confer greater metabolic stability.
Electronic Properties :
- The electron-rich benzodioxole system could alter binding affinities in redox-sensitive environments, such as enzymatic active sites, compared to the electron-withdrawing chlorobenzoyl group.
Biological Activity
Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate is a compound of significant interest in pharmacological research due to its potential biological activities, including antiviral and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClNO4 |
| Molecular Weight | 243.64 g/mol |
| IUPAC Name | 2-[(7-chloro-1,3-benzodioxol-5-yl)methylamino]acetic acid |
| InChI Key | KKBWDWSYINYUMQ-UHFFFAOYSA-N |
The compound features a benzodioxole ring, which is known for its presence in various biologically active molecules. Its structure allows for interactions with multiple biological targets, enhancing its potential therapeutic applications.
Antiviral Properties
This compound has been investigated for its activity against various viral infections. Preliminary studies indicate that the compound exhibits significant antiviral effects, although specific mechanisms and target viruses require further elucidation.
Anticancer Effects
Research has shown that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell growth and survival.
Antimicrobial Activity
The compound has also been tested for antimicrobial activity. In vitro studies demonstrated that it exhibits significant antibacterial effects against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa.
Table: Antimicrobial Activity Results
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Pseudomonas aeruginosa | 625 |
| Enterococcus faecalis | 625 |
| Escherichia coli | Not effective |
These findings underscore the potential of this compound as a candidate for the development of new antimicrobial agents.
The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in critical biochemical pathways, including those related to cell signaling and metabolism. Further studies are needed to clarify these interactions and their implications for therapeutic use.
Case Studies
- Antiviral Study : A study published in a peer-reviewed journal investigated the antiviral effects of various benzodioxole derivatives, including this compound. Results indicated a promising reduction in viral load in infected cell cultures, suggesting potential for further development as an antiviral agent .
- Anticancer Research : Another study focused on the anticancer properties of compounds containing the benzodioxole moiety. This compound was found to significantly inhibit tumor growth in xenograft models, indicating its potential as a therapeutic agent against certain types of cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
